molecular formula C22H32N2O6S B2914062 Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[4-oxo-4-(phenethylamino)butanoyl]sulfanyl}propanoate CAS No. 1396972-11-4

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[4-oxo-4-(phenethylamino)butanoyl]sulfanyl}propanoate

Cat. No.: B2914062
CAS No.: 1396972-11-4
M. Wt: 452.57
InChI Key: SJSLEYUETKIVJB-UHFFFAOYSA-N
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Description

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[4-oxo-4-(phenethylamino)butanoyl]sulfanyl}propanoate is a multifunctional organic compound featuring a tert-butoxycarbonyl (Boc)-protected amine, a thioester-linked 4-oxo-butanoyl group, and a phenethylamino side chain. Its molecular complexity, however, poses challenges in synthesis and purification, as seen in analogous compounds requiring chromatographic techniques for isolation .

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-oxo-4-(2-phenylethylamino)butanoyl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O6S/c1-5-29-20(27)17(24-21(28)30-22(2,3)4)15-31-19(26)12-11-18(25)23-14-13-16-9-7-6-8-10-16/h6-10,17H,5,11-15H2,1-4H3,(H,23,25)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSLEYUETKIVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CSC(=O)CCC(=O)NCCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[4-oxo-4-(phenethylamino)butanoyl]sulfanyl}propanoate, with CAS number 1396972-11-4, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy.

The molecular formula of the compound is C22H32N2O6SC_{22}H_{32}N_{2}O_{6}S with a molar mass of 452.56 g/mol. The structure features a tert-butoxycarbonyl (Boc) protecting group, which is often employed in peptide synthesis to enhance stability and solubility. The presence of a sulfanyl group and a phenethylamino moiety suggests potential interactions with biological targets.

PropertyValue
CAS Number1396972-11-4
Molecular FormulaC22H32N2O6S
Molar Mass452.56 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways involved in cancer cell proliferation. Recent studies have indicated that compounds with similar structures can disrupt mitotic spindle formation in cancer cells, leading to multipolarity and subsequent cell death .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis in human colon cancer cells by activating caspase pathways, which are crucial for programmed cell death. The compound's effectiveness was assessed using the MTT assay, where IC50 values were determined, indicating the concentration required to inhibit cell growth by 50% .

Case Studies

  • Cytotoxicity in Cancer Cell Lines :
    • A study involving DLD1 human colon cancer cells treated with this compound reported an increase in multipolar mitotic spindles, suggesting its role as a potential antitumor agent. The percentage of multipolar mitoses increased significantly at concentrations above 15 μM, indicating a dose-dependent effect .
  • Mechanistic Insights :
    • Further mechanistic studies revealed that the compound interacts directly with proteins involved in mitotic regulation, such as HSET (KIFC1), which is essential for centrosome clustering in cancer cells. This interaction was confirmed through co-localization assays and biochemical binding studies that demonstrated specific binding affinity and inhibition of HSET activity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name (CAS No.) Core Structure Substituents/Modifications Reference(s)
Target Compound Ethyl propanoate Boc-amino, thioester-linked 4-oxo-4-(phenethylamino)butanoyl
Methyl 2-[(Boc)amino]-3-(4-fluorophenyl)propanoate (CAS not provided) Methyl propanoate Boc-amino, 4-fluorophenyl group (no thioester or phenethylamino chain)
Methyl (S)-2-[(Boc)amino]-3-[(4′-iodo-2′-aminophenyl)amino]propanoate (CAS not provided) Methyl propanoate Boc-amino, 4′-iodo-2′-aminophenylamino group (aromatic amine substitution)
Ethyl 2-benzyl-3-phenylpropanoate (CAS 57772-73-3) Ethyl propanoate Benzyl and phenyl groups (lacks Boc-amino and thioester functionality)
Ethyl 3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate (CAS 3249-01-2) Ethyl propanoate 4-hydroxyphenyl, carbamate-protected aminoacetyl group (distinct from thioester linkage)

Key Observations :

  • The target compound’s thioester-linked phenethylamino butanoyl group distinguishes it from analogs like methyl 2-[(Boc)amino]-3-(4-fluorophenyl)propanoate, which lacks sulfur-based linkages and instead incorporates a halogenated aromatic ring .
  • Compared to ethyl 2-benzyl-3-phenylpropanoate, the target exhibits enhanced polarity and reactivity due to its Boc-protected amine and thioester, whereas the former is more lipophilic .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound (Predicted) Methyl 2-[(Boc)amino]-3-(4-fluorophenyl)propanoate Ethyl 3-(4-hydroxyphenyl)-2-[[carbamoyl]amino]propanoate
Molecular Weight ~480–500 g/mol ~325 g/mol 400.43 g/mol
Solubility Moderate in polar aprotic solvents Soluble in chloroform, ethyl acetate Limited data; likely polar due to hydroxyl group
Stability Thioester may hydrolyze under basic conditions Stable as colorless oil (purified via chromatography) Hydroxyphenyl group may oxidize

Notes:

  • The target’s thioester group introduces hydrolytic instability compared to the more stable ester or carbamate linkages in analogs .
  • The Boc group enhances solubility in organic solvents (e.g., chloroform, ethyl acetate), as observed in methyl 2-[(Boc)amino]-3-(4-fluorophenyl)propanoate .

Q & A

Basic Synthesis and Characterization

Q: What are the key steps for synthesizing this compound, and how can its purity be validated? A: The synthesis involves:

Boc Protection : Reacting the free amine with di-tert-butyl dicarbonate in dichloromethane (DCM) using triethylamine (TEA) as a base, yielding the Boc-protected intermediate .

Thioester Coupling : Introducing the sulfanyl moiety via a nucleophilic substitution or thiol-ene reaction under inert conditions, as seen in analogous systems .

Phenethylamino Incorporation : Amidation of the 4-oxobutanoyl group with phenethylamine, often mediated by carbodiimides (e.g., DCC) and DMAP .
Validation : LC-MS (e.g., m/z 278.35 for the parent ion) and 1^1H NMR (e.g., Boc-group protons at δ 1.4 ppm) are critical for structural confirmation .

Stability and Storage

Q: How should this compound be stored to prevent degradation, and what stability risks exist? A:

  • Storage : At -20°C under nitrogen, protected from moisture and light, based on safety data for structurally similar Boc-protected amino acid esters .
  • Risks : Hydrolysis of the ester or thioester groups in aqueous environments (pH < 6 or > 8) and thermal decomposition above 40°C. Stability studies should monitor these via accelerated aging tests .

Advanced Synthetic Challenges

Q: Why might sulfonation or thiol coupling fail during synthesis, and how can these issues be mitigated? A:

  • Failure Modes : Steric hindrance from the Boc group or poor nucleophilicity of the thiol intermediate, as observed in sulfonation attempts with analogous compounds .
  • Solutions : Optimize reaction temperature (e.g., reflux in DMF) and use activating agents like CDI (1,1′-carbonyldiimidazole) to enhance reactivity .

Reaction Mechanism and HDAC Inhibition

Q: What is the proposed mechanism of action for this compound as an HDAC inhibitor? A: The 4-oxo-4-(phenethylamino)butanoyl group mimics histone lysine residues, binding to HDAC active sites. The thioester linkage enhances cell permeability, while the Boc group stabilizes the compound during delivery . Competitive inhibition assays (e.g., using fluorogenic substrates like Boc-Lys-AMC) are used to validate activity .

Analytical Method Optimization

Q: How can conflicting LC-MS or NMR data be resolved during characterization? A:

  • LC-MS Contradictions : Check for adduct formation (e.g., sodium or potassium ions) or degradation products. Use high-resolution MS (HRMS) to distinguish isotopic patterns .
  • NMR Issues : Employ 13^{13}C-DEPT or HSQC to resolve overlapping signals, particularly for the propanoate backbone and aromatic phenethyl groups .

Boc Deprotection Strategies

Q: What conditions effectively remove the Boc group without damaging the thioester linkage? A: Use trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 0–4°C for 1–2 hours, followed by rapid neutralization with cold sodium bicarbonate. This minimizes thioester hydrolysis, as demonstrated in related peptide deprotection protocols .

Pharmacokinetic Profiling

Q: What methodologies assess the compound’s metabolic stability and bioavailability?

  • In Vitro : Microsomal stability assays (e.g., liver microsomes + NADPH) quantify oxidative degradation .
  • In Vivo : Radiolabeled 14^{14}C-tracking in rodent models evaluates absorption and half-life. The ethyl ester group enhances lipophilicity, improving intestinal permeability .

Structure-Activity Relationship (SAR) Studies

Q: How do modifications to the phenethylamino or sulfanyl groups impact biological activity? A:

  • Phenethylamino : Substitution with bulkier aryl groups (e.g., naphthyl) increases HDAC selectivity but reduces solubility.
  • Sulfanyl : Replacing sulfur with selenium improves redox stability but may alter binding kinetics.
    SAR is typically tested using IC50_{50} shifts in enzyme inhibition assays .

Scale-Up and Purification

Q: What chromatographic methods are optimal for purifying this compound at scale? A:

  • Flash Chromatography : Use silica gel with a gradient of hexane:ethyl acetate (8:2 to 6:4) to separate Boc-protected intermediates .
  • Prep-HPLC : A C18 column with acetonitrile/water (0.1% TFA) resolves thioester-containing products, achieving >95% purity .

Environmental and Safety Considerations

Q: What precautions are needed to handle waste containing this compound? A :

  • Waste Streams : Neutralize acidic byproducts (e.g., TFA) with calcium carbonate before disposal.
  • Ecotoxicity : The phenethylamino moiety poses moderate aquatic toxicity (EC50_{50} < 10 mg/L). Follow OECD 201 guidelines for algal growth inhibition tests .

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